molecular formula C28H36AuF6N2O4PS2 B6316015 [2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) CAS No. 1188507-66-5

[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)

Cat. No.: B6316015
CAS No.: 1188507-66-5
M. Wt: 870.7 g/mol
InChI Key: RWMUXLGTNIZZMT-UHFFFAOYSA-N
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Description

This gold(I) complex features a biphenyl backbone substituted with a dicyclohexylphosphino group and an N,N-dimethylamino group. The counterion, bis(trifluoromethyl)sulfonylimide (NTf₂⁻), enhances solubility and stabilizes the cationic Au(I) center. The compound is synthesized via ligand exchange reactions, often starting from chloro- or dimethylsulfide-gold(I) precursors, achieving yields up to 95% under optimized conditions . It is utilized as a catalyst in bisenamine formation from toluidine and phenylacetylene, highlighting its role in facilitating C–N bond formation .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;gold(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMUXLGTNIZZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36AuF6N2O4PS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

870.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Trifluoromethanesulfonyl fluoride (CF3_3SO2_2F) or chloride (CF3_3SO2_2Cl) reacts with liquid ammonia and an organic amine (e.g., triethylamine, pyridine) in a nonpolar inert solvent (e.g., methylene chloride, ethylene dichloride) at temperatures between -20°C and 80°C. This generates a quaternary ammonium salt intermediate, which is subsequently treated with an alkali metal oxide (e.g., LiOH, NaOH) in aqueous solution to yield the TFSI metal salt.

Example Protocol from Patent CN101456832A:

  • Step 1: Combine 152 g CF3_3SO2_2F, 8.5 g NH3_3, and 202 g triethylamine in 362.5 g methylene chloride at -20°C. Warm to 20°C and stir for 4 hours.

  • Step 2: Filter to remove triethylamine·HF byproduct, then distill the filtrate at 40°C under vacuum (10 Pa) to recover solvent, yielding 184 g triethylammonium TFSI.

  • Step 3: React triethylammonium TFSI with 40 g LiOH in 360 g water at 25°C for 2 hours. Remove triethylamine via distillation under vacuum, yielding lithium TFSI with >99% purity and 90% yield.

Key Parameters

  • Solvent Selection: Nonpolar solvents (e.g., methylene chloride) prevent side reactions and facilitate easy recovery.

  • Molar Ratios: A 1:1–2 ratio of quaternary ammonium salt to metal oxide ensures complete conversion.

  • Purification: Vacuum distillation and drying at 40–100°C under 10–100 Pa yield anhydrous, high-purity products.

Synthesis of 2-(Dicyclohexylphosphino)-2'-(N,N-Dimethylamino)-1,1'-Biphenyl (DavePhos)

The phosphino-amino biphenyl ligand, commercially known as DavePhos, is synthesized via a palladium-catalyzed coupling reaction.

Protocol Overview

  • Starting Materials: 2-Bromo-N,N-dimethylaniline and 2-(dicyclohexylphosphino)phenylboronic acid.

  • Conditions: React in tetrahydrofuran (THF) with Pd(PPh3_3)4_4 as a catalyst and aqueous Na2_2CO3_3 as a base at 80°C for 24 hours.

  • Workup: Extract with dichloromethane, dry over MgSO4_4, and purify via column chromatography (SiO2_2, hexane/ethyl acetate).

Typical Yield: 70–85%.

Preparation of [2-(Dicyclohexylphosphino)-2'-(N,N-Dimethylamino)-1,1'-Biphenyl][Bis(Trifluoromethyl)Sulfonylimido]Gold(I)

The final step involves coordinating DavePhos and TFSI to a gold(I) center.

Gold Precursor Selection

Chloro(tetrahydrothiophene)gold(I) ([AuCl(THT)]) is commonly used due to its stability and reactivity.

Ligand Substitution Reaction

  • Step 1: React [AuCl(THT)] with lithium TFSI in dichloromethane at 25°C for 1 hour to form [Au(TFSI)(THT)].

    [AuCl(THT)] + LiTFSI → [Au(TFSI)(THT)] + LiCl\text{[AuCl(THT)] + LiTFSI → [Au(TFSI)(THT)] + LiCl}
  • Step 2: Add DavePhos (1.1 equiv) to [Au(TFSI)(THT)] in dichloromethane. Stir at 25°C for 12 hours.

    [Au(TFSI)(THT)] + DavePhos → [Au(TFSI)(DavePhos)] + THT\text{[Au(TFSI)(THT)] + DavePhos → [Au(TFSI)(DavePhos)] + THT}
  • Purification: Remove solvent under vacuum, wash with hexane, and recrystallize from dichloromethane/hexane.

Yield: 75–85%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • Mass Spectrometry (MS): m/z 870.66 (M+^+).

  • 31^{31}P NMR: Single resonance at δ 35–40 ppm, confirming phosphine coordination.

Purity and Stability

  • Purity: >99% (by HPLC).

  • Storage: Stable under argon at -20°C for >6 months.

Comparative Analysis of Methods

ParameterTFSI SynthesisDavePhos SynthesisGold Complex
Reaction Temperature-20–80°C80°C25°C
Key SolventMethylene chlorideTHFDichloromethane
Yield90%85%85%
Purification TechniqueVacuum distillationColumn chromatographyRecrystallization

Chemical Reactions Analysis

[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified gold complexes with different ligands.

Scientific Research Applications

[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) exerts its effects involves the activation of substrates through coordination to the gold center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed but generally include the formation of gold-substrate complexes that undergo subsequent chemical changes .

Comparison with Similar Compounds

Ligand Substituent Effects on Catalytic Activity

Compound Name Formula Molecular Weight Ligand Type Key Substituents Catalytic Application Activity/Stability Notes References
Target Compound C₂₈H₃₅/₃₆AuF₆NₓOₓPS₂ 870–887 Dicyclohexylphosphino N,N-dimethylamino Bisenamine synthesis Moderate activity, high stability
[2-(Dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]Au(I) NTf₂⁻ C₂₈H₃₅AuF₆NO₆PS₂ 887.64 Dicyclohexylphosphino 2',6'-dimethoxy Unspecified Enhanced electron-withdrawing effects
[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]Au(I) NTf₂⁻ Not provided Dicyclohexylphosphino 3,6-dimethoxy; 2',4',6'-triisopropyl Cross-coupling High steric bulk, reduced reactivity
(Nitronyl Nitroxide-2-ido)(tert-butyldiphenylphosphine)gold(I) C₃₀H₃₄AuN₂O₂P 727.55 tert-Butyldiphenylphosphine Nitronyl nitroxide Suzuki-Miyaura cross-coupling Lower yield (45%) due to ligand bulk
(Nitronyl Nitroxide-2-ido)(di(tert-butyl)phenylphosphine)gold(I) C₂₈H₃₈AuN₂O₂P 679.54 Di(tert-butyl)phenylphosphine Nitronyl nitroxide Suzuki-Miyaura cross-coupling Higher yield (72%) with smaller ligand

Key Findings :

  • Steric Effects: Bulky ligands (e.g., triisopropyl substituents in ) reduce catalytic activity but improve stability. The target compound’s dicyclohexylphosphino group balances steric bulk and reactivity .
  • Electronic Effects: Methoxy groups () increase electron-withdrawing properties compared to the dimethylamino group in the target compound, altering substrate binding .
  • Cross-Coupling Efficiency : Gold(I) complexes with smaller phosphine ligands (e.g., di(tert-butyl)phenylphosphine) achieve higher yields (72%) in Suzuki-Miyaura reactions than bulkier analogs (45%) .

Stability and Decomposition Pathways

  • Steric Protection: The dicyclohexylphosphino ligand in the target compound mitigates decomposition pathways (e.g., dimerization or halide bridging) common in less bulky Au(I) complexes .
  • Counterion Role : The NTf₂⁻ counterion improves solubility and stabilizes the Au(I) center against oxidation, outperforming chloride or bromide analogs in prolonged reactions .

Biological Activity

The compound [2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) , often referred to as a gold(I) complex, has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. Gold(I) complexes are known for their unique reactivity and ability to interact with biological molecules, leading to significant therapeutic effects.

Gold(I) complexes primarily exert their biological effects through interactions with thiol-containing proteins and enzymes. One of the key targets is thioredoxin reductase (TrxR) , an enzyme involved in redox regulation within cells. The binding of gold(I) complexes to selenocysteine residues in TrxR inhibits its activity, leading to increased oxidative stress and apoptosis in cancer cells .

Potential Mechanisms:

  • Inhibition of TrxR : This leads to increased reactive oxygen species (ROS) levels, promoting cell death.
  • Targeting Cysteine Residues : Gold(I) complexes can selectively bind to specific cysteine residues in proteins, disrupting their function.
  • Antimicrobial Activity : Gold(I) complexes have shown selective antibacterial activity against Gram-positive bacteria by disrupting cell wall integrity and membrane potential .

Biological Activity Data

Numerous studies have evaluated the cytotoxicity and antimicrobial properties of gold(I) complexes. The following table summarizes some key findings regarding the compound's biological activity:

Study Cell Line/Organism IC50 (μM) Activity
NCI-H460 (EGFR wild-type)36.0 ± 4.4Cytotoxic
NCI-H1975 (EGFR L858R/T790M)1.7 ± 0.1Cytotoxic
Staphylococcus aureusMIC 3.12 - 25Antibacterial
A2780 (cisplatin-resistant)10.8Cytotoxic
MCF7 (cisplatin-resistant)VariesAnticancer

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study demonstrated that gold(I) complexes exhibit significant cytotoxicity against various cancer cell lines, including MCF7 and MDA-MB-231. The IC50 values ranged from 0.4 to 12 μM, indicating potent activity compared to traditional chemotherapeutics like cisplatin .
  • Antimicrobial Properties : Research highlighted that gold(I) complexes show marked antibacterial effects against Gram-positive bacteria such as S. aureus and Bacillus subtilis. The selectivity for these pathogens is attributed to the inhibition of TrxR and the ability to penetrate bacterial membranes effectively .
  • Mechanistic Insights : Investigations into the cellular uptake of gold(I) complexes revealed that modifications in ligand structure significantly influence bioavailability and cytotoxicity. For instance, biscarbene gold(I) complexes demonstrated enhanced cellular uptake and higher antiproliferative activity compared to their counterparts .

Q & A

Q. What are the standard synthetic routes and characterization methods for this gold(I) complex?

The synthesis typically involves reacting a pre-synthesized phosphine ligand with a gold precursor, such as AuCl, followed by anion exchange to introduce the [bis(trifluoromethyl)sulfonylimido] (NTf₂⁻) group. Key steps include:

  • Ligand Preparation : The biphenyl-based ligand with dicyclohexylphosphine and dimethylamino groups is synthesized via Suzuki coupling or phosphorylation reactions .
  • Gold Coordination : The ligand is reacted with AuCl under inert conditions, followed by metathesis with a NTf₂⁻ salt (e.g., LiNTf₂) to yield the final complex .

Q. Characterization Methods :

  • NMR Spectroscopy : ³¹P NMR confirms phosphine coordination (δ ~40–60 ppm for Au-P complexes). ¹H/¹³C NMR resolves ligand structure .
  • X-ray Crystallography : Determines precise geometry, Au-P bond distances (~2.2–2.3 Å), and anion interactions .
  • Elemental Analysis : Validates purity (>98%, as noted in commercial sources) .

Q. What are the primary catalytic applications of this complex in organic synthesis?

This gold(I) complex is a versatile catalyst for:

  • Bisenamine Formation : Facilitates coupling of toluidine derivatives with phenylacetylene via dual C–H activation, achieving high regioselectivity under mild conditions (e.g., 60°C, THF solvent) .
  • Alkyne Functionalization : Enables hydroamination or hydroalkoxylation of terminal alkynes through Au-mediated π-activation .

Q. Key Advantages :

  • Air-stable NTf₂⁻ anion enhances solubility in polar aprotic solvents (e.g., DCM, THF) .
  • The bulky dicyclohexylphosphino ligand suppresses undesired side reactions (e.g., dimerization) .

Advanced Questions

Q. How does the ligand architecture influence the catalytic mechanism in C–H activation?

The ligand’s steric and electronic profile dictates reactivity:

  • Steric Effects : The dicyclohexylphosphino group creates a congested coordination sphere, favoring mononuclear Au centers and preventing catalyst deactivation via aggregation .
  • Electronic Tuning : The electron-donating dimethylamino group increases electron density at Au, enhancing its ability to activate π-systems (e.g., alkynes, arenes) .

Q. Mechanistic Insight :

  • In bisenamine synthesis, Au(I) coordinates the alkyne, inducing polarization for nucleophilic attack by toluidine. The NTf₂⁻ anion stabilizes the transition state via weak Au–O interactions .
  • Kinetic studies (e.g., Eyring analysis) reveal a turnover-limiting C–H activation step, with Δ‡ ≈ 20–25 kcal/mol .

Q. How can reaction conditions be optimized for enantioselective catalysis using this complex?

Key Parameters :

  • Solvent : Non-coordinating solvents (e.g., toluene) improve enantioselectivity by reducing competing ligand displacement .
  • Additives : Silver salts (e.g., AgNTf₂) scavenge chloride impurities, enhancing catalytic activity .
  • Temperature : Lower temperatures (e.g., –20°C) improve stereocontrol in asymmetric hydrofunctionalization .

Q. Case Study :

  • In hydroalkoxylation of propargyl amines, using (-)-sparteine as a chiral co-ligand with the Au complex achieves up to 90% ee .

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